molecular formula C10H4N2 B12896430 Cyclopropa[3,4]pentaleno[1,2-B]pyrazine

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine

Cat. No.: B12896430
M. Wt: 152.15 g/mol
InChI Key: PFQRCUHTGSYYJD-UHFFFAOYSA-N
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Description

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine (CAS: 213268-97-4) is a highly complex fused-ring heterocyclic compound characterized by a unique structural architecture. Its molecular formula is C₅₀H₄₀Si₂, with a molecular weight of 697.024 g/mol . The core structure integrates cyclopropane, pentalene, and pyrazine moieties, forming a rigid, conjugated system. This compound is synthesized as part of a silane derivative, where phenylethynyl groups and trimethylsilane substituents further enhance its steric and electronic complexity.

Properties

Molecular Formula

C10H4N2

Molecular Weight

152.15 g/mol

IUPAC Name

9,12-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),2(4),3(7),5,8,10-hexaene

InChI

InChI=1S/C10H4N2/c1-2-6-7-5(1)8(7)10-9(6)11-3-4-12-10/h1-4H

InChI Key

PFQRCUHTGSYYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C1=C3C4=NC=CN=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropa[3,4]pentaleno[1,2-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropane derivative with a pentalene precursor in the presence of a pyrazine ring-forming reagent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopropa[3,4]pentaleno[1,2-B]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine derivatives have been investigated for their anticancer properties. Research indicates that certain modifications to this compound enhance its ability to inhibit specific cancer cell lines. For instance, derivatives have shown promising results in targeting the c-Met kinase pathway, which is crucial in cancer progression. In preclinical studies, compounds derived from this compound demonstrated significant potency against various cancers, including non-small cell lung cancer and renal cell carcinoma .

1.2 Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity. Studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi. This property could be attributed to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Material Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a p-type semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's structural stability and charge transport characteristics contribute to its potential in enhancing device performance .

2.2 Polymer Chemistry

In polymer science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers are being studied for applications in coatings and composites where durability and resistance to environmental degradation are critical .

Photochemical Applications

3.1 Photostability and Light Absorption

Research has indicated that this compound possesses excellent photostability and can absorb light effectively across a range of wavelengths. This characteristic is advantageous for applications in photodynamic therapy (PDT), where light-activated compounds are used to induce cytotoxic effects in targeted tissues .

3.2 Photochemical Reactions

The compound has also been explored for its role in facilitating photochemical reactions. Its unique structure allows it to participate in photoinduced electron transfer processes, making it valuable in synthetic organic chemistry for generating reactive intermediates .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryPreclinical trials on c-Met inhibitorsDemonstrated significant anticancer activity against multiple cancers .
Organic ElectronicsOLED device performance studyEnhanced charge transport properties leading to improved device efficiency .
Photochemical ApplicationsStudy on photodynamic therapy effectivenessShowed potential as an effective photosensitizer for cancer treatment .

Mechanism of Action

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine can be compared with other similar nitrogen-containing heterocyclic compounds, such as pyridazine and pyridazinone derivatives. These compounds share some structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused cyclopropane-pentalene-pyrazine structure, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Features

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine stands out due to its fusion of three distinct rings:

  • A cyclopropane ring introducing strain and rigidity.
  • A pentalene unit contributing to extended π-conjugation.
  • A pyrazine ring providing electron-deficient character.

Comparable Compounds :

Thieno[3,4-b]pyrazine (TP) and Derivatives (e.g., acenaphtho[1,2-b]thieno[3,4-e]pyrazine, 3a): Replace cyclopropane/pentalene with thiophene fused to pyrazine. Derivatives like dibenzo[f,h]thieno[3,4-b]quinoxaline (4) incorporate additional aromatic rings, enhancing planarity and conjugation .

Pyrazolo[3,4-b]pyrazine Derivatives :

  • Feature a pyrazole ring fused to pyrazine, differing in nitrogen placement and electronic properties .

Imidazo[1,2-a]pyrazine Derivatives :

  • Contain an imidazole ring fused to pyrazine, widely studied for biological activity (e.g., anticancer, antiviral) .

Key Structural Differences :

  • Electron-Deficient vs. Electron-Rich Systems: this compound’s pyrazine core is electron-deficient, similar to thieno[3,4-b]pyrazine derivatives, whereas imidazo[1,2-a]pyrazines are more electron-rich due to the imidazole moiety .
  • Ring Strain : The cyclopropane unit introduces significant strain absent in thiophene- or benzene-fused analogues .

Electronic and Photophysical Properties

Compound Bandgap (eV) Key Properties Applications
This compound Not reported High conjugation, rigid structure Potential organic electronics
Thieno[3,4-b]pyrazine (DTPBDT polymer) 0.53 Ultra-low bandgap, broad absorption Conductive polymers, solar cells
Thieno[3,4-b]pyrazine (TTPBDT polymer) 0.40 Extremely low bandgap, high charge mobility Thermoelectric materials
Imidazo[1,2-a]pyrazines N/A Bioactivity (MIC: 1–9 μM against pathogens) Anticancer/antiviral agents

Insights :

  • Thieno[3,4-b]pyrazine derivatives exhibit superior electronic properties for optoelectronic applications, with bandgaps as low as 0.40 eV .

Tables and Figures :

  • Table 1 : Structural comparison of fused pyrazine derivatives.
  • Figure 1: Molecular structures of this compound vs. thieno[3,4-b]pyrazine.

Biological Activity

Cyclopropa[3,4]pentaleno[1,2-B]pyrazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its various biological activities, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

CnHmNp\text{C}_n\text{H}_m\text{N}_p

where nn, mm, and pp denote the number of carbon, hydrogen, and nitrogen atoms respectively. This structure is pivotal in determining its interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study showed that compounds with similar pyrazine structures had varying degrees of activity against different cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that modifications in the pyrazine moiety can enhance anticancer efficacy, suggesting potential for drug development targeting specific cancers .

Anti-inflammatory Effects

This compound derivatives have also shown promise in anti-inflammatory applications. For instance, certain compounds demonstrated significant inhibition of nitric oxide production in macrophages:

CompoundConcentration (μM)Inhibition (%)
Compound A2056.32
Compound B1090

These findings suggest that the compound may modulate inflammatory pathways effectively .

Neuroprotective Properties

In neuropharmacology, this compound has been studied for its neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. A notable compound exhibited an EC50 value of 25 μM in protecting PC12 cells from neurotoxicity . This indicates potential utility in treating neurodegenerative diseases.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of cyclopropa[3,4]pentaleno derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit proliferation effectively:

  • Methodology : Cell viability assays (MTT assay) and flow cytometry were utilized.
  • Results : Significant reductions in cell viability were observed at concentrations as low as 10 μM.

This case highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Inhibition of Inflammatory Markers

Another investigation focused on the anti-inflammatory properties of cyclopropa[3,4]pentaleno derivatives in a model of lipopolysaccharide (LPS)-induced inflammation:

  • Methodology : RAW264.7 macrophages were treated with various concentrations of the compound.
  • Results : The most effective derivative reduced TNF-α secretion significantly at concentrations above 20 μM.

This suggests a mechanism by which these compounds may alleviate inflammatory responses .

Q & A

Q. Data Contradiction Analysis

  • Computational Adjustments : Hybrid DFT functionals (e.g., B3LYP-D3) with 6-311G(d,p) basis sets improve agreement with experimental UV-Vis and electrochemical gaps .
  • Solvent Corrections : PCM models account for solvatochromic shifts, reducing deviations from 0.3 eV to <0.1 eV in polar solvents .
  • Crystal Packing Effects : X-ray-derived Hirshfeld surfaces reveal intermolecular charge transfer, explaining lower experimental bandgaps compared to gas-phase calculations .

Which computational methods accurately predict the triplet-ground-state stability in diradical derivatives of this compound?

Advanced Research Question

  • Diradical Characterization : CASSCF(2,2) calculations confirm triplet-ground-state stability (ΔEₛₜ = −5.2 kcal/mol) in diindenopyrazine diradicals, validated by SQUID magnetometry .
  • Spin Density Mapping : Mulliken population analysis shows delocalization onto pyrazine nitrogens, with spin densities of 0.65–0.72 per atom .
  • Aromaticity Metrics : NICS(1) values (−12 ppm) confirm diatropic ring currents in the pyrazine core, stabilizing the triplet state .

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